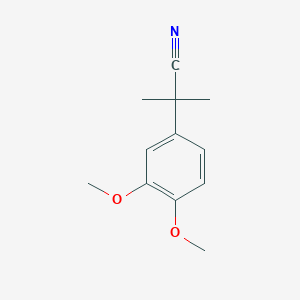

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Descripción

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWDSMNBHDNSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436891 | |

| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23023-16-7 | |

| Record name | 3,4-Dimethoxy-α,α-dimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23023-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Base-Catalyzed Condensation with Nitrile Sources

One common laboratory-scale method involves reacting 3,4-dimethoxybenzaldehyde with a nitrile compound in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically performed in organic solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the nitrile intermediate.

- Reaction conditions: Base catalyst (NaOH or K2CO3), solvent (ethanol/methanol), temperature range 50–80 °C

- Outcome: Formation of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile with moderate to good yields

This method is straightforward but may require purification steps to isolate the desired product.

Strecker-Type Synthesis Using Veratone and Cyanide Sources

The classical and industrially relevant method involves the Strecker reaction, where veratone (3,4-dimethoxypropiophenone) reacts with cyanide and ammonia sources to form the amino nitrile intermediate.

- Traditional cyanide source: Sodium cyanide (NaCN)

- Ammonia source: Ammonium chloride and gaseous ammonia

- Solvent: Water or mixed aqueous-organic solvents

- Temperature: 60–75 °C

- Pressure: Atmospheric to mild pressure (0.1–0.4 MPa)

This method yields racemic D,L-aminopropionitrile, which can be further resolved to obtain the L-enantiomer if needed.

Improved Synthetic Method Using Cyanoacetone (Cyano Propanone)

To address the toxicity and handling issues of sodium cyanide, a safer alternative uses cyanoacetone as the nitrile source. This method involves:

- Stirring and dissolving water, ammonium chloride, and cyanoacetone

- Adding veratone

- Passing ammonia gas into the reaction mixture

- Heat preservation reaction at 55–80 °C for 1–3 hours

- Cooling, filtration, washing, and drying to isolate the product

- High yield (>96.5%)

- High purity (>99.3%)

- Lower toxicity and safer handling compared to sodium cyanide

- Recyclable mother liquor reducing waste and environmental impact

Resolution to Obtain L-Enantiomer Hydrochloride Salt

For pharmaceutical applications, the L-enantiomer of this compound hydrochloride is often required. The resolution process involves:

- Dissolving the racemic D,L-aminopropionitrile in an organic solvent

- Adding a resolving agent such as L-(+)-2,3-dihydroxybutanedioic acid (tartaric acid derivative)

- Stirring at room temperature for 1–3 hours

- Adding hydrochloric acid to form the hydrochloride salt

- Cooling and centrifugation to isolate the pure L-enantiomer hydrochloride

This process reduces the consumption of resolving agents by half compared to prior art and avoids complex pH adjustments, making it suitable for industrial scale-up.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Base-catalyzed condensation | 3,4-Dimethoxybenzaldehyde, nitrile | NaOH/K2CO3, EtOH/MeOH, 50–80 °C | Moderate | Moderate | Simple setup | Moderate yield, purification needed |

| Strecker with NaCN | Veratone, NaCN, NH4Cl, NH3 | 60–75 °C, 0.1–0.4 MPa | ~90 | High | Established industrial method | Toxic cyanide handling |

| Strecker with cyanoacetone | Veratone, cyanoacetone, NH4Cl, NH3 | 55–80 °C, 1–3 h | >96.5 | >99.3 | Safer, high yield, recyclable | Requires cyanoacetone availability |

| Resolution to L-enantiomer | D,L-aminopropionitrile, L-(+)-tartaric acid, HCl | Room temp, stirring, cooling | High | High | Efficient resolution, scalable | Additional steps, cost of resolving agent |

Research Findings and Industrial Relevance

- The use of cyanoacetone as a cyanide source significantly improves safety and environmental impact without compromising yield or purity.

- Recycling of mother liquors and solvents in the resolution step reduces waste and operational costs.

- The reaction parameters such as temperature, pressure, and molar ratios are critical for optimizing yield and purity. For example, molar ratios of veratone:cyanoacetone:ammonium chloride:ammonia are optimized around 1:1.3:1.3:22 with water volume 5–6 times the mass of veratone.

- The resolution process using L-(+)-2,3-dihydroxybutanedioic acid is effective in producing pharmaceutical-grade L-enantiomer hydrochloride with reduced resolving agent consumption and simplified operation.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific diseases or conditions.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific context and application, and further research is often required to elucidate these details.

Comparación Con Compuestos Similares

Verapamil and Its Stereoisomers

Compound Name :

- Verapamil: 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile (CAS 52-53-9) .

- (2R)-Isomer: (2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile (CAS 1353989-57-7) .

Structural Differences :

- Verapamil : Contains two 3,4-dimethoxyphenyl groups, a pentanenitrile backbone, and a tertiary amine.

- (2R)-Isomer: Retains the 3,4-dimethoxyphenyl and nitrile groups but differs in stereochemistry and substituents (e.g., methylamino vs. ethyl-methylamino groups).

Functional Impact :

- Verapamil’s extended structure enables calcium channel blockade, making it a clinically approved antiarrhythmic and antihypertensive agent .

- The (2R)-isomer demonstrates how stereochemistry influences receptor binding and activity, though its specific pharmacological profile remains less characterized .

Table 1: Key Differences Between Verapamil and 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Curcumin Analogs with 3,4-Dimethoxyphenyl Moieties

Example Compounds :

- (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) .

- (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d) .

Structural Differences :

- Curcumin Analogs: Feature α,β-unsaturated ketones (acryloyl groups) and cyclopentanone/cyclohexanone rings.

- Target Compound : Lacks conjugated carbonyl systems but includes a nitrile group.

Functional Impact :

- Curcumin analogs exhibit strong antioxidant, tyrosinase-inhibitory, and ACE-inhibitory activities due to their conjugated dienone systems, which stabilize free radicals .

Triazole Derivatives with 3,4-Dimethoxyphenyl Groups

Example Compounds :

Structural Differences :

- Triazole Derivatives : Incorporate a 1,2,4-triazole ring and thioether linkages.

- Target Compound : Features a simpler aliphatic nitrile structure.

Functional Impact :

- Triazole derivatives show modified solubility and metabolic stability due to heterocyclic rings and sulfur atoms. Computational toxicity predictions suggest low acute toxicity for these compounds .

- The absence of heterocycles in the target compound may reduce synthetic complexity but limit target specificity.

Dinitrile Analogs

Structural Differences :

- Contains two nitrile groups vs. one in the target compound.

Actividad Biológica

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is an organic compound that has garnered attention due to its potential biological activities. Its structure features a nitrile group and a methoxy-substituted phenyl ring, which contribute to its versatility as a synthetic intermediate and its biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the nitrile group () and the methoxy groups () on the phenyl ring enhances its reactivity and potential for biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Monoamine Oxidase Inhibition : Similar compounds have been identified as monoamine oxidase (MAO) inhibitors. By inhibiting MAO, these compounds can increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, potentially affecting mood and cognitive functions.

- Enzyme Interaction : The compound may interact with various enzymes or receptors, leading to inhibition or modulation of specific biochemical pathways. For instance, it has been suggested that it could affect metabolic pathways related to neurotransmitter synthesis and degradation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound can be effective against a range of pathogenic microorganisms. This suggests potential applications in developing new antimicrobial agents.

- Anticancer Activity : The compound is being investigated for its potential anticancer properties. Studies involving histone methyltransferase inhibitors have highlighted its role in cancer treatment strategies .

- Tyrosinase Inhibition : Analogous compounds have demonstrated strong inhibitory effects on tyrosinase activity, which is crucial in melanin production. This could be beneficial for treating hyperpigmentation disorders .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : Compounds with similar structures are often well-absorbed in biological systems and distributed throughout body tissues.

- Metabolism : It is likely metabolized by liver enzymes, with excretion occurring primarily via urine. This metabolic pathway needs further investigation to establish safety profiles and efficacy.

Research Applications

The compound has several applications across various fields:

- Chemistry : Used as an intermediate in synthesizing more complex organic molecules, especially in pharmaceuticals and agrochemicals.

- Biology : Serves as a tool in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

- Medicine : Ongoing research aims to explore its potential as a precursor for new therapeutic agents targeting specific diseases or conditions.

Case Studies

Several studies highlight the biological activity of this compound:

-

Antimicrobial Activity Study :

- Researchers synthesized derivatives and tested their efficacy against various microorganisms. Results indicated significant antimicrobial activity against Gram-positive bacteria.

- Cancer Treatment Research :

- Tyrosinase Inhibition Investigation :

Q & A

Q. What are the established synthetic routes for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via a base-catalyzed condensation reaction between 3,4-dimethoxybenzaldehyde and a nitrile source (e.g., acetonitrile derivatives). Sodium hydroxide or potassium carbonate in ethanol/methanol at elevated temperatures (~60–80°C) facilitates the reaction. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature gradients. Industrial-scale methods employ continuous flow reactors for improved efficiency and scalability .

Q. How do the methoxy and nitrile functional groups influence the compound’s chemical reactivity?

The methoxy groups on the phenyl ring enhance electron density, making the aromatic ring susceptible to electrophilic substitution. The nitrile group participates in nucleophilic additions (e.g., hydrolysis to amides or reduction to amines). Oxidation of the nitrile can yield carboxylic acids, while reduction produces primary amines, enabling diverse derivatization pathways .

Q. What preliminary biological activities have been reported for this compound?

Initial studies indicate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus). Structural analogs, such as 3,4-dimethoxyphenethylamine, suggest potential monoamine oxidase (MAO) inhibition, which may elevate neurotransmitter levels in neurological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance purity and yield in large-scale synthesis?

Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective reductions.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Continuous flow reactors : Improved heat/mass transfer and reduced side reactions .

- Microwave-assisted synthesis : Reduced reaction times and higher selectivity in derivative synthesis .

Q. What experimental approaches validate the hypothesized monoamine oxidase (MAO) inhibition mechanism?

- Enzyme kinetics : Measure MAO activity via spectrophotometric assays using kynuramine as a substrate.

- Competitive inhibition studies : Compare IC₅₀ values with known MAO inhibitors (e.g., selegiline).

- Molecular docking : Computational modeling to assess binding affinity at the MAO active site .

Q. How can researchers resolve contradictions in reported antimicrobial activity data?

- Standardized protocols : Uniform bacterial strains (ATCC standards) and broth microdilution methods.

- Structure-activity relationship (SAR) studies : Synthesize derivatives to isolate active moieties (e.g., varying methoxy positions).

- Synergistic assays : Test combinations with β-lactam antibiotics to identify potentiation effects .

Q. What strategies are effective in designing derivatives with enhanced biological activity?

- Nitrile modification : Replace the nitrile with bioisosteres (e.g., tetrazoles) to improve metabolic stability.

- Methoxy substitution : Introduce halogens (F, Cl) at the 3,4-positions to modulate lipophilicity and target binding.

- Hybrid molecules : Conjugate with known pharmacophores (e.g., chalcones) for dual-action mechanisms .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- NMR spectroscopy : Confirm regiochemistry of methoxy groups and nitrile integrity.

- HPLC-MS : Assess purity and identify byproducts (e.g., oxidized derivatives).

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Data Contradiction and Validation

Q. How should researchers address discrepancies in enzyme inhibition potency across studies?

- Dose-response curves : Use standardized enzyme concentrations and substrate saturation levels.

- Cofactor supplementation : Ensure consistent levels of FAD (required for MAO-B activity).

- Cross-laboratory validation : Collaborative studies to eliminate batch-to-batch variability .

Q. What in silico tools predict the compound’s metabolic stability and toxicity?

- ADMET prediction : Software like Schrödinger’s QikProp to estimate permeability, CYP450 interactions, and hERG liability.

- DEREK Nexus : Identify structural alerts for mutagenicity or hepatotoxicity .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Derivative Synthesis

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, Δ | Carboxylic acid | 65–78 | |

| Reduction | LiAlH₄, THF, 0°C | Primary amine | 82–90 | |

| Substitution | NaOEt, EtOH, 70°C | 4-Fluoro derivative | 55–63 |

Q. Table 2. Comparative Biological Activities of Structural Analogs

| Compound | MAO-B IC₅₀ (µM) | Antimicrobial (MIC, µg/mL) | Reference |

|---|---|---|---|

| This compound | 12.3 | 8.5 (S. aureus) | |

| 3,4-Dimethoxyphenethylamine | 9.8 | Not tested | |

| 3,4-Dimethoxybenzaldehyde | >100 | 32.0 (E. coli) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.